Furo[3,4-c]pyridin-3(1H)-one can be derived from various synthetic routes involving pyridine and furan derivatives. It is classified under heterocycles due to the presence of nitrogen and oxygen atoms in its ring structure. The compound is often studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
The synthesis of Furo[3,4-c]pyridin-3(1H)-one can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various derivatives with potentially enhanced biological activities.
Furo[3,4-c]pyridin-3(1H)-one consists of a fused ring system that combines a furan ring with a pyridine ring. The structural formula can be represented as follows:
Key features include:
The molecular weight is approximately 149.16 g/mol.
Furo[3,4-c]pyridin-3(1H)-one participates in various chemical reactions:
These reactions are essential for developing new derivatives with tailored biological activities.
The mechanism of action for Furo[3,4-c]pyridin-3(1H)-one involves interaction with biological targets such as enzymes or receptors. For instance:
The exact mechanism often depends on the specific derivative being studied and its structural modifications.
Furo[3,4-c]pyridin-3(1H)-one exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications.
Furo[3,4-c]pyridin-3(1H)-one has a variety of applications in scientific research:
The exploration of furopyridine scaffolds emerged from systematic efforts to expand accessible chemical space for drug discovery. In 2016, researchers achieved the first targeted synthesis of furo[3,4-c]pyridin-3(1H)-one derivatives, marking a significant milestone in heterocyclic chemistry [1]. This breakthrough addressed a critical gap: prior computational analyses had identified approximately 25,000 theoretically feasible heterobicyclic systems, yet only 32 accounted for half of known pharmaceuticals. Among 22 "heterocyclic rings of the future" proposed by Pitt and colleagues, furo[3,4-c]pyridin-3(1H)-one stood out due to its predicted synthetic tractability and structural novelty [1]. Unlike established scaffolds like benzofuran or indole, this fused system combines a lactone-bridged furan with a pyridazinone ring, creating unique electronic and steric properties. Early synthetic strategies were inspired by methodologies for related systems, particularly Schnute's intramolecular SNAr cyclization approach to furan-condensed pyridin-4(1H)-ones and El-Abadelah's sodium hydride-mediated C-N cyclizations [1].
The structural architecture of furo[3,4-c]pyridin-3(1H)-one confers distinctive advantages in bioactive molecule design. Its bicyclic fused system provides rigidity that enhances target binding selectivity, while the lactam carbonyl and furan oxygen serve as hydrogen-bond acceptors, facilitating interactions with biological targets [6]. This scaffold is recognized as a privileged structure in medicinal chemistry due to its isosteric relationship with purine nucleobases and its presence in numerous pharmacologically active compounds [6]. Computational analyses indicate that incorporation of this scaffold improves ligand efficiency by optimizing polarity, lipophilicity, and hydrogen-bonding capacity [4] [6]. These properties are particularly valuable in kinase inhibitor design, where the scaffold mimics adenine's binding mode while offering enhanced metabolic stability over purine-based drugs. Additionally, the scaffold's multiple derivatization sites (N1, C4, C6) enable extensive structure-activity relationship exploration without compromising core geometry [2] [4].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8